

# synthesis of 4-Chloro-2-methylpyrimidine from 2,4-dichloropyrimidine

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## Compound of Interest

Compound Name: 4-Chloro-2-methylpyrimidine

Cat. No.: B1348355

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## Application Note: Synthesis of 4-Chloro-2-methylpyrimidine

### Abstract

This application note provides a detailed protocol for the regioselective synthesis of **4-Chloro-2-methylpyrimidine** from the readily available starting material, 2,4-dichloropyrimidine. The described method utilizes an iron-catalyzed cross-coupling reaction with a Grignard reagent, offering a reliable route to this important building block for pharmaceutical and agrochemical research. The protocol includes reagent quantities, reaction conditions, and a comprehensive workup and purification procedure.

### Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely employed in the development of novel therapeutic agents and agricultural chemicals. Specifically, **4-Chloro-2-methylpyrimidine** serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. The challenge in its synthesis from 2,4-dichloropyrimidine lies in achieving regioselectivity, as the two chlorine atoms at the C2 and C4 positions exhibit different reactivities. Generally, the C4 position is more susceptible to nucleophilic substitution.<sup>[1]</sup> This note details a specific and efficient method for the selective methylation at the C2 position.

### Reaction Scheme



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Caption: Reaction scheme for the synthesis of **4-Chloro-2-methylpyrimidine**.

## Experimental Protocol

A detailed experimental procedure for the synthesis of **4-Chloro-2-methylpyrimidine** is provided below.[2]

### Materials:

- 2,4-Dichloropyrimidine
- Methylmagnesium chloride (MeMgCl) in THF (3M solution)
- Iron(III) acetylacetone (Fe(acac)<sub>3</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexanes
- Water (deionized)
- Argon gas supply
- Standard laboratory glassware and stirring equipment
- Silica gel for column chromatography

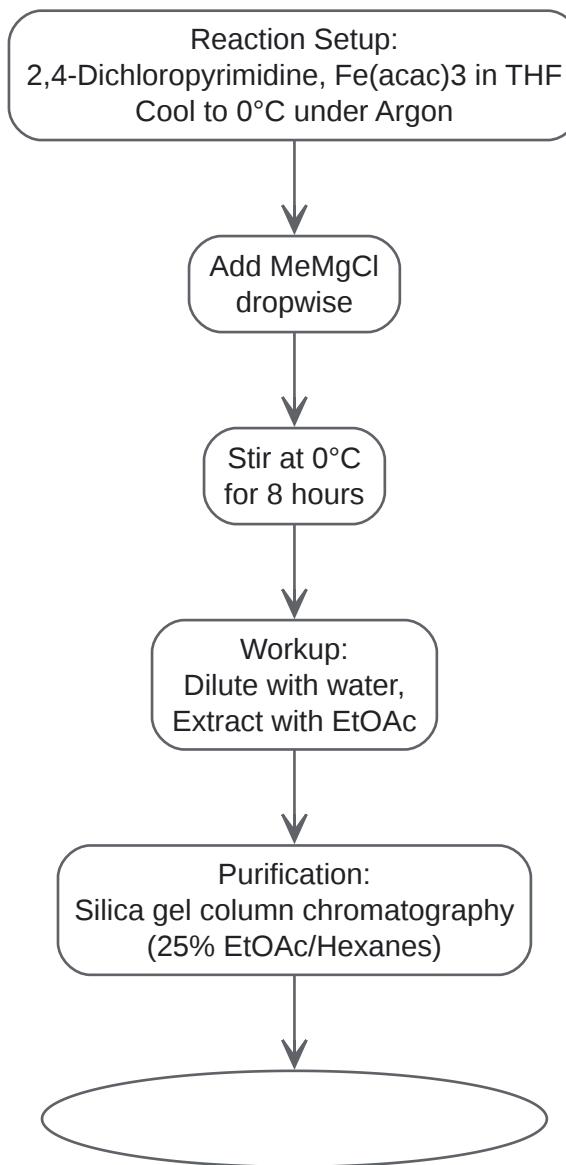
### Procedure:

- Reaction Setup: To a stirred solution of 2,4-dichloropyrimidine (2.0 g, 13.42 mmol) and iron(III) acetylacetonate (1.37 g, 3.9 mmol) in anhydrous tetrahydrofuran (40 mL) under an argon atmosphere, cool the mixture to 0°C using an ice bath.
- Addition of Grignard Reagent: Slowly add methylmagnesium chloride (4.47 mL of a 3M solution in THF, 13.42 mmol) dropwise to the cooled reaction mixture.
- Reaction: Maintain the reaction mixture at 0°C and continue stirring for 8 hours.
- Workup: After the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
- Purification: Evaporate the organic phase and purify the residue by silica gel column chromatography using a 25% ethyl acetate in hexanes eluent.
- Product: The final product, **4-Chloro-2-methylpyrimidine**, is obtained with a reported yield of 50%.[\[2\]](#)

## Quantitative Data

Parameter	Value	Reference
Starting Material	2,4-Dichloropyrimidine (2.0 g, 13.42 mmol)	<a href="#">[2]</a>
Reagent	MeMgCl (3M in THF, 4.47 mL, 13.42 mmol)	<a href="#">[2]</a>
Catalyst	Fe(acac) <sub>3</sub> (1.37 g, 3.9 mmol)	<a href="#">[2]</a>
Solvent	Anhydrous THF (40 mL)	<a href="#">[2]</a>
Temperature	0°C	<a href="#">[2]</a>
Reaction Time	8 hours	<a href="#">[2]</a>
Yield	50%	<a href="#">[2]</a>

## Experimental Workflow

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Caption: Workflow for the synthesis of **4-Chloro-2-methylpyrimidine**.

## Discussion

The provided protocol outlines a regioselective C2-methylation of 2,4-dichloropyrimidine. The use of an iron catalyst is crucial for directing the methylation to the less reactive C2 position. The reaction is performed at a controlled temperature of 0°C to ensure selectivity and minimize potential side reactions. The 50% yield is a moderate but synthetically useful outcome for this transformation. Further optimization of reaction conditions, such as catalyst loading or reaction time, could potentially improve the yield. The purification by silica gel chromatography is a

standard and effective method for isolating the desired product from unreacted starting material and any potential isomers or byproducts.

## Safety Precautions

- This procedure should be carried out by trained personnel in a well-ventilated fume hood.
- Grignard reagents are highly reactive and pyrophoric; handle with extreme care under an inert atmosphere.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
- Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

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## References

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
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